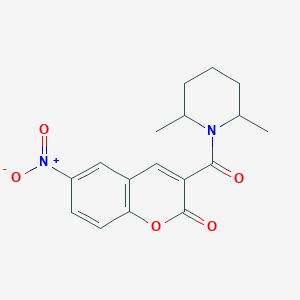![molecular formula C18H27NO4S B2988089 1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone CAS No. 865659-38-7](/img/structure/B2988089.png)
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone (BMS-PIP) is a compound that has seen a wide range of applications in scientific research. It is a sulfonamide derivative of the piperidine family that has been used in various experiments due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for BMS-PIP.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Protocols and Biological Activities : Compounds similar to the chemical , especially those containing sulfone and piperidine groups, are synthesized using various protocols and are known for their wide range of biological activities. This includes enzyme inhibition, which is crucial in drug development for targeting specific biochemical pathways (Kharkov University Bulletin Chemical Series, 2020). The detailed synthetic methods and the biological significance of these compounds underscore their potential in pharmaceutical sciences.
Isolation and Purification Techniques : Research on glucosinolate hydrolysis products, which share functional similarities with the target compound, highlights advanced isolation and purification methods. These techniques are essential for obtaining compounds in pure forms for organic synthesis and studying their biological activities. The isolated compounds, such as isothiocyanates and nitriles, demonstrate the importance of purification in understanding the chemical's role in biology and its potential applications (Industrial Crops and Products, 2004).
Anionic "Polymeric Ionic Liquids" : The design and synthesis of anionic "polymeric ionic liquids" with high charge delocalization, incorporating sulfone functionality, reveal the chemical's utility in creating materials with high ionic conductivity. These materials are promising for various applications, including fuel cells and batteries, showcasing the versatility of sulfone-containing compounds in material science (Polymer Chemistry, 2011).
Advanced Materials and Fuel Cell Applications
Sulfonated Poly(ether sulfone)s : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications demonstrates the role of sulfone and ether groups in creating high-performance materials. These copolymers exhibit high proton conductivity and mechanical properties, essential for efficient and durable fuel cell membranes (ACS Applied Materials & Interfaces, 2009).
Proton Exchange Membranes : The development of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications emphasizes the importance of phase-separated structures for proton conduction. Such innovative materials contribute to the advancement of fuel cell technology, offering insights into designing more efficient energy systems (Macromolecules, 2009).
properties
IUPAC Name |
1-[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-17(2,3)16(20)19-11-9-18(21,10-12-19)14-24(22,23)13-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUIDVSXSMFIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2988008.png)
![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)
![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)
![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)


![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)


![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)